molecular formula C25H26N6O2 B611334 Theliatinib CAS No. 1353644-70-8

Theliatinib

Cat. No.: B611334
CAS No.: 1353644-70-8
M. Wt: 442.5 g/mol
InChI Key: FSXCKIBROURMFT-VGSWGCGISA-N
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Mechanism of Action

Target of Action

Theliatinib, also known as HMPL-309, is a highly effective and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation. It is often overexpressed or mutated in various types of cancers, making it a primary target for cancer therapies .

Mode of Action

This compound interacts with its target, EGFR, by binding to its tyrosine kinase domain. This binding inhibits the phosphorylation of EGFR, thereby blocking the activation of the receptor . As a result, the downstream signaling pathways that promote cell proliferation and survival are disrupted, leading to the inhibition of tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway. When this compound inhibits EGFR, it disrupts the downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways . These pathways are crucial for cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways by this compound can lead to the suppression of tumor growth .

Pharmacokinetics

The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. After oral administration, this compound is absorbed into the bloodstream. The plasma concentration of this compound increases with the dose. This suggests that this compound has dose-dependent bioavailability up to a certain point .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor growth. This compound has demonstrated strong antitumor activity in patient-derived esophageal cancer xenograft (PDECX) models with high EGFR expression . Remarkable tumor regression was observed in two PDECX models with both EGFR gene amplification and protein overexpression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of mutations in the PI3KCA gene or overexpression of FGFR1, in addition to high EGFR expression, can diminish the efficacy of this compound . Therefore, the genetic and molecular environment of the tumor cells plays a crucial role in determining the efficacy and stability of this compound’s action .

Chemical Reactions Analysis

Xiliertinib undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Xiliertinib has a wide range of scientific research applications:

Comparison with Similar Compounds

Xiliertinib is unique due to its high selectivity and potency against EGFR compared to other kinase inhibitors. Similar compounds include:

Xiliertinib stands out due to its higher selectivity for EGFR and its ability to inhibit resistant EGFR mutants .

Properties

IUPAC Name

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXCKIBROURMFT-VGSWGCGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353644-70-8
Record name Theliatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353644708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XILIERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZZ3B7NZ0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Theliatinib a potentially effective treatment for Esophageal Cancer (EC)? [, ]

A: this compound is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Research indicates that a significant portion of Esophageal Cancer (EC) tumors exhibit high EGFR protein expression, even without gene amplification [, ]. This overexpression makes EGFR an attractive therapeutic target. This compound's ability to inhibit EGFR signaling could potentially lead to tumor cell death and inhibit tumor growth in EC patients with this specific characteristic [, ].

Q2: Were there any limitations to this compound's efficacy in the preclinical studies? [, ]

A: While promising, the preclinical studies highlighted that this compound's efficacy can be diminished in the presence of certain genetic alterations within the tumor cells. Specifically, models with mutations in the PIK3CA gene or overexpression of FGFR1, in addition to high EGFR expression, showed reduced responsiveness to this compound [, ]. This suggests that the presence of these additional factors may contribute to resistance mechanisms and should be considered when evaluating potential patient populations for this compound treatment.

Q3: Did the research explore combining this compound with other therapies? []

A: Yes, preclinical studies investigated the efficacy of combining this compound with other targeted therapies and immune checkpoint inhibitors []. For example, in Non-Small Cell Lung Cancer (NSCLC) xenograft models with EGFR activation, combining this compound with an EGFR tyrosine kinase inhibitor like Gefitinib demonstrated enhanced anti-tumor activity compared to either drug alone []. This suggests that combining this compound with other therapies could be a promising strategy to improve treatment outcomes in specific patient populations.

Q4: What is the current status of this compound's clinical development? []

A: At the time of the research publication, this compound was undergoing Phase I clinical trials []. This stage of clinical research primarily focuses on assessing the safety and tolerability of the drug in humans, determining the optimal dose for further evaluation, and identifying potential side effects.

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